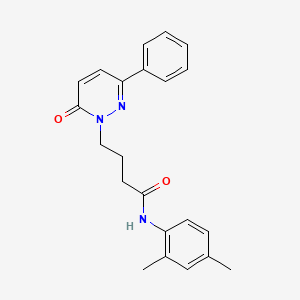

N-(2,4-dimethylphenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide

Description

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-4-(6-oxo-3-phenylpyridazin-1-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O2/c1-16-10-11-19(17(2)15-16)23-21(26)9-6-14-25-22(27)13-12-20(24-25)18-7-4-3-5-8-18/h3-5,7-8,10-13,15H,6,9,14H2,1-2H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIUKKIZSUYUIDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethylphenylamine with a suitable butanoyl chloride derivative, followed by cyclization with a hydrazine derivative to form the pyridazinone ring. The reaction conditions often require the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the pyridazinone ring or the butanamide side chain.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various organic solvents (e.g., dichloromethane, ethanol). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of structurally diverse compounds.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

Biology: Its biological activity can be explored in various assays to identify potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Medicine: The compound may serve as a lead compound for drug development, particularly in the design of new pharmaceuticals targeting specific diseases.

Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide involves its interaction with specific molecular targets and pathways. The pyridazinone core is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazinone derivatives, such as:

- 4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanoic acid

- N-(2,4-dimethylphenyl)-4-(6-oxo-3-methylpyridazin-1(6H)-yl)butanamide

- 4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide

Uniqueness

N-(2,4-dimethylphenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide is unique due to its specific substitution pattern on the aromatic rings and the butanamide side chain

Biological Activity

N-(2,4-dimethylphenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological mechanisms of action associated with this compound, supported by data tables and relevant case studies.

Synthesis

The compound can be synthesized through several chemical reactions involving pyridazine derivatives. The synthesis typically includes:

- Formation of the Pyridazine Ring : This is achieved through the reaction of hydrazine with a diketone followed by cyclization.

- Introduction of the Dimethylphenyl Group : A Friedel-Crafts acylation reaction is used to incorporate the dimethylphenyl moiety.

- Final Coupling with Butanamide : The last step involves coupling the pyridazine intermediate with butanoyl chloride under basic conditions.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit various pharmacological activities, including:

- Anti-inflammatory Effects : Pyridazine derivatives have been shown to act as inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in mediating inflammatory processes. Table 1 summarizes the COX inhibitory activity of related compounds.

| Compound | COX-1 IC50 (nM) | % COX-1 Inhibition | COX-2 IC50 (nM) | % COX-2 Inhibition |

|---|---|---|---|---|

| 4a | 235 ± 0.11 | 93.61 | 26.19 ± 0.50 | 67.92 |

| 6a | 260 ± 0.22 | 84.61 | 25.10 ± 0.15 | 70.87 |

| 6b | 280 ± 0.50 | 78.57 | 22.75 ± 0.10 | 78.19 |

This table indicates that these compounds possess significant inhibitory effects on both COX enzymes, with varying selectivity.

The biological activity of this compound is primarily attributed to its ability to inhibit the COX pathways involved in prostaglandin synthesis, which plays a crucial role in inflammation and pain signaling.

Case Studies

Several studies have explored the pharmacological effects of pyridazine derivatives:

- In Vivo Analgesic Studies : A study evaluated the analgesic effects of pyridazine-based compounds in animal models, demonstrating significant pain relief comparable to standard analgesics like indomethacin .

- Anti-inflammatory Activity : Another investigation focused on the anti-inflammatory properties of related compounds, showing a reduction in edema and inflammatory markers in treated animals .

Q & A

Basic Research Questions

Q. What are the key synthetic steps and intermediates for synthesizing N-(2,4-dimethylphenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide?

- Methodological Answer : Synthesis involves multi-step reactions, starting with condensation of 2,4-dimethylaniline with a pyridazinone precursor, followed by cyclization and amide coupling. Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalysts like Pd/C) is critical. For example, highlights the importance of controlling reaction temperatures during cyclization to avoid side products. Intermediate purity should be verified via TLC or HPLC at each stage .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

- Methodological Answer : Employ ¹H/¹³C NMR to confirm functional groups and stereochemistry, complemented by HRMS for molecular weight validation. Purity is assessed via HPLC (≥95% purity threshold) and thermal stability via DSC/TGA to identify decomposition points. emphasizes coupling NMR with computational modeling (e.g., DFT) to resolve structural ambiguities in heterocyclic regions .

Q. How is the compound’s solubility and lipophilicity characterized for pharmacological studies?

- Methodological Answer : Determine logP values using shake-flask or HPLC-based methods to assess lipophilicity. Solubility in aqueous buffers (pH 1.2–7.4) is measured via equilibrium solubility assays. notes that chloro- and methyl-substituted aromatic rings enhance lipophilicity, influencing membrane permeability .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing side reactions?

- Methodological Answer : Apply Design of Experiments (DoE) to systematically vary catalysts (e.g., Pd vs. Cu), solvents (polar aprotic vs. non-polar), and temperatures. For instance, suggests using acetic anhydride as a catalyst in amidation steps to improve yields to >70%. Monitor reaction progress via in-situ FTIR to detect intermediates and adjust conditions dynamically .

Q. What strategies resolve contradictions in bioactivity data across different assays?

- Methodological Answer : Reproduce assays under standardized conditions (e.g., cell line passage number, serum concentration) and validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays). highlights pH-dependent activity shifts due to protonation of the pyridazinone moiety, requiring buffer optimization .

Q. How can computational modeling predict target interactions and guide SAR studies?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against hypothesized targets (e.g., COX-2 or kinases) and validate with MD simulations (GROMACS) to assess binding stability. suggests modifying the butanamide linker length or introducing fluorinated groups to enhance hydrogen bonding with active sites .

Q. What approaches address discrepancies between in vitro potency and in vivo efficacy?

- Methodological Answer : Conduct ADME studies to evaluate metabolic stability (microsomal assays) and plasma protein binding. For example, notes that esterase-mediated hydrolysis of the butanamide group may reduce bioavailability, prompting prodrug strategies or formulation adjustments (e.g., nanoencapsulation) .

Q. How are stability and reactivity issues managed during long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.